5,7-Dibromoquinolin-8-yl 4-methoxy-2-methyl-5-(propan-2-yl)benzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dibromoquinolin-8-yl 4-methoxy-2-methyl-5-(propan-2-yl)benzene-1-sulfonate is a complex organic compound that features a quinoline core substituted with bromine atoms and a sulfonate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dibromoquinolin-8-yl 4-methoxy-2-methyl-5-(propan-2-yl)benzene-1-sulfonate typically involves multi-step organic reactions. One common approach is to start with the quinoline core, which is then brominated at the 5 and 7 positions using bromine or N-bromosuccinimide (NBS) under controlled conditions. The sulfonate ester group can be introduced through a sulfonation reaction followed by esterification with 4-methoxy-2-methyl-5-(propan-2-yl)benzenesulfonyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5,7-Dibromoquinolin-8-yl 4-methoxy-2-methyl-5-(propan-2-yl)benzene-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The quinoline core can be oxidized under strong oxidizing conditions.
Reduction: The bromine atoms can be reduced to hydrogen using reducing agents like zinc in acetic acid.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Zinc dust in acetic acid or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in polar solvents.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: 5,7-Dihydroquinoline derivatives.
Substitution: Quinoline derivatives with various functional groups replacing the bromine atoms.
Scientific Research Applications
5,7-Dibromoquinolin-8-yl 4-methoxy-2-methyl-5-(propan-2-yl)benzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5,7-Dibromoquinolin-8-yl 4-methoxy-2-methyl-5-(propan-2-yl)benzene-1-sulfonate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atoms and sulfonate ester group can participate in various interactions, including hydrogen bonding and van der Waals forces, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 5,7-Dichloroquinolin-8-yl 4-methoxy-2-methyl-5-(propan-2-yl)benzene-1-sulfonate
- 5,7-Diiodoquinolin-8-yl 4-methoxy-2-methyl-5-(propan-2-yl)benzene-1-sulfonate
Uniqueness
5,7-Dibromoquinolin-8-yl 4-methoxy-2-methyl-5-(propan-2-yl)benzene-1-sulfonate is unique due to the presence of bromine atoms, which can influence its reactivity and interactions compared to its chloro or iodo analogs. The bromine atoms provide a balance between reactivity and stability, making this compound particularly useful in various applications.
Properties
IUPAC Name |
(5,7-dibromoquinolin-8-yl) 4-methoxy-2-methyl-5-propan-2-ylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Br2NO4S/c1-11(2)14-9-18(12(3)8-17(14)26-4)28(24,25)27-20-16(22)10-15(21)13-6-5-7-23-19(13)20/h5-11H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDFYRMRAWVLZGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Br)Br)C(C)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Br2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.